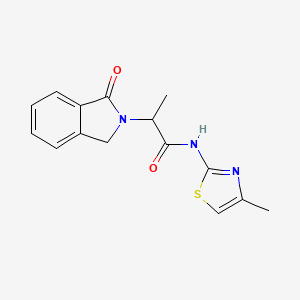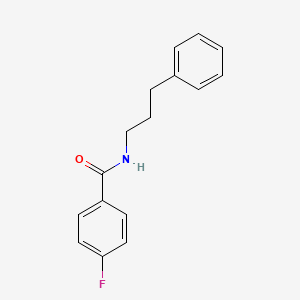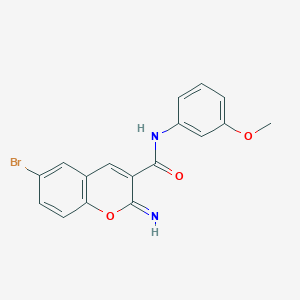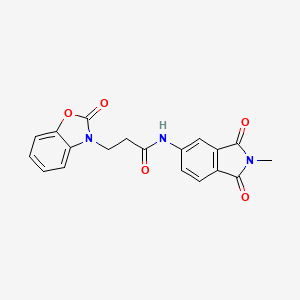![molecular formula C22H24N2O2 B4717137 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline](/img/structure/B4717137.png)
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline
Übersicht
Beschreibung
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline, also known as BMIL, is a chemical compound that belongs to the family of indoline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. BMIL is a potent inhibitor of the protein-protein interaction between MDM2 and p53, which makes it a promising candidate for the development of anticancer drugs.
Wirkmechanismus
The mechanism of action of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, which plays a crucial role in the regulation of cell growth and apoptosis. Inhibition of the MDM2-p53 interaction leads to the activation of the p53 pathway, which induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been shown to induce apoptosis in cancer cells by activating the p53 pathway. It has also been found to inhibit tumor growth in animal models of cancer. In addition to its anticancer properties, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has several advantages for use in lab experiments. It is a potent inhibitor of the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline. One area of interest is the development of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline analogs with improved solubility and potency. Another area of interest is the investigation of 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline's potential use in combination with other anticancer drugs. Additionally, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline's potential use in the treatment of other diseases, such as Parkinson's disease, is an area of active research.
Wissenschaftliche Forschungsanwendungen
1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been extensively studied for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by activating the p53 pathway. 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has also been found to inhibit tumor growth in animal models of cancer. In addition to its anticancer properties, 1-[(1-benzoyl-4-piperidinyl)carbonyl]-2-methylindoline has been investigated for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of beta-amyloid, which is a hallmark of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(1-benzoylpiperidin-4-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-16-15-19-9-5-6-10-20(19)24(16)22(26)18-11-13-23(14-12-18)21(25)17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNBSUIEYYPUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(2,4-dichlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B4717063.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(4-isopropylphenyl)urea](/img/structure/B4717067.png)

![4-propoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4717076.png)

![ethyl 5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B4717087.png)
![2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,3,5,6-tetrafluorophenyl)acetamide](/img/structure/B4717092.png)
![methyl 2-{[(4-bromo-3-methylphenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4717100.png)
![2-(4-methylphenyl)-2-oxoethyl 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoate](/img/structure/B4717111.png)


![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)